molecular formula C61H88O2 B132976 Menaquinone 10 CAS No. 523-40-0

Menaquinone 10

Cat. No.: B132976
CAS No.: 523-40-0
M. Wt: 853.3 g/mol
InChI Key: OCQQATZYCNAKQB-UQUNHUMXSA-N
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Description

Menaquinone 10, also known as Vitamin K2, is a member of the menaquinone family, which is a group of compounds that play a crucial role in the electron transport chain in bacteria. Menaquinones are characterized by their varying lengths of isoprenoid side chains, and this compound specifically has ten isoprenoid units. This compound is essential for various biological processes, including blood clotting, bone health, and cardiovascular health.

Scientific Research Applications

Menaquinone 10 has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Menaquinone-10, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its solubility in membranes and its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone-10 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This is done through a proton ion channel that allows the protons to flow down the gradient, which causes a rotational conformational change in the complex resulting in the movements that produce and release ATP .

Biochemical Pathways

The synthesis of Menaquinone-10 by bacteria is a seven-step process which starts with chorismate, a branch-point intermediate supplied by the shikimate pathway . Isochorismate synthase (MenF) converts chorismate into isochorismate, which in turn is converted to 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by MenD . The aromatic intermediate OSB is produced in a two-step process involving MenH and MenC via the intermediate compound SHCHC .

Pharmacokinetics

Menaquinones are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . More research is needed to fully understand the ADME properties of Menaquinone-10.

Result of Action

The primary known function of Menaquinone-10 is to assist in the normal clotting of blood, but it may also play a role in normal bone calcification . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Future Directions

The increased global demand for menaquinones like menaquinone-10 has inspired interest in novel production strategies . Advanced metabolic engineering biotechnology for future microbial menaquinone production is being discussed . There is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

Biochemical Analysis

Biochemical Properties

Menaquinone 10 participates in electron transport in all Gram-positive and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, and other enzymes present in the bacterial cell membrane . This compound is reduced by two electrons to produce menaquinol, which shuttles these electrons to an acceptor in the next step of the chain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It plays a role in cardiovascular and bone health, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy . It has been shown to stimulate protein synthesis in osteoblastic cells . Moreover, it suppresses the growth of cancer cells via cell-cycle arrest, autophagy, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves various signal transduction pathways such as PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB, etc . It acts as a cofactor, facilitating the deposition of calcium in bones and preventing vascular calcification . It also suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For instance, it has been observed that the partial depletion of this compound over time results in progressive slowing of growth . This is accompanied by a significant accumulation of demethylmenaquinone, the substrate of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Clinical studies have demonstrated the utility of this compound supplementation in ameliorating peripheral neuropathy, reducing bone fracture risk, and improving cardiovascular health .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is synthesized from chorismate using either a classical or an alternative pathway . The classical pathway involves enzymes such as MenF, MenD, MenH, MenC, MenE, MenB, yfbB (MenI), MenA, and MenG .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . By inhibiting menaquinone production in target organisms, bactericidal action can be achieved irrespective of the organisms’ growth phase .

Subcellular Localization

The subcellular localization of this compound has been studied in various organisms . In Mycobacterium smegmatis, for instance, it has been found that the last two enzymes of the menaquinone biosynthesis pathway, MenG and MenJ, are associated with the intracellular membrane domain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 10 involves the condensation of a naphthoquinone ring with a polyisoprenoid side chain. The process typically starts with the synthesis of the naphthoquinone core, followed by the attachment of the isoprenoid units. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are used to produce this compound in large quantities. The fermentation process involves optimizing the growth conditions of the bacteria, including nutrient supply, pH, temperature, and aeration. Post-fermentation, the compound is extracted and purified using various techniques such as solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions: Menaquinone 10 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form menaquinol, which is an essential step in the electron transport chain.

    Reduction: The reduction of this compound to menaquinol is a reversible process that plays a critical role in cellular respiration.

    Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms in the isoprenoid side chain is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Various catalysts and solvents are used depending on the specific substitution reaction.

Major Products:

Comparison with Similar Compounds

Menaquinone 10 is part of the menaquinone family, which includes compounds with varying lengths of isoprenoid side chains. Similar compounds include:

    Menaquinone 4: Has four isoprenoid units and is commonly found in animal products.

    Menaquinone 7: Contains seven isoprenoid units and is prevalent in fermented foods like natto.

    Menaquinone 9: Comprises nine isoprenoid units and is produced by certain bacteria.

Uniqueness of this compound: this compound is unique due to its longer isoprenoid side chain, which may influence its bioavailability and function in biological systems. It is less common in the human diet compared to other menaquinones but plays a crucial role in specific bacterial processes .

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88O2/c1-46(2)24-15-25-47(3)26-16-27-48(4)28-17-29-49(5)30-18-31-50(6)32-19-33-51(7)34-20-35-52(8)36-21-37-53(9)38-22-39-54(10)40-23-41-55(11)44-45-57-56(12)60(62)58-42-13-14-43-59(58)61(57)63/h13-14,24,26,28,30,32,34,36,38,40,42-44H,15-23,25,27,29,31,33,35,37,39,41,45H2,1-12H3/b47-26+,48-28+,49-30+,50-32+,51-34+,52-36+,53-38+,54-40+,55-44+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQQATZYCNAKQB-UQUNHUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200320
Record name Menaquinone 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-40-0
Record name Menaquinone 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menaquinone 10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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